molecular formula C29H36O4 B14323881 2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol CAS No. 110199-19-4

2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol

Cat. No.: B14323881
CAS No.: 110199-19-4
M. Wt: 448.6 g/mol
InChI Key: SLRAWEFHXZPCAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol (CAS 110199-19-4) is a high-molecular-weight synthetic compound with the formula C29H36O4 and a molecular weight of approximately 448.59 g/mol . This ether-alcohol derivative features a central 5-methyl-2,4-bis(1-phenylethyl)phenoxy group connected to a hydrophilic ethoxyethoxyethanol chain, creating an amphiphilic structure with potential surfactant properties . The compound contains 13 rotatable bonds and a topological polar surface area of 47.9 Ų , characteristics that influence its solubility and interaction with biological membranes. While specific biological activity data for this compound is limited, its structural features suggest potential research applications as a non-ionic surfactant in biochemical preparations, a stabilizing agent for hydrophobic compounds in aqueous solutions, or a starting material for synthesizing more complex chemical entities. The presence of multiple ether linkages and terminal hydroxyl group provides sites for further chemical modification . Researchers investigating lysosomal phospholipase A2 (PLA2G15) inhibition and drug-induced phospholipidosis may find structural interest in this compound, as similar amphiphilic molecules have been shown to inhibit this enzyme and induce phospholipid accumulation in cellular models . This product is strictly for Research Use Only in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Proper personal protective equipment and handling procedures should be followed when working with this chemical compound.

Properties

CAS No.

110199-19-4

Molecular Formula

C29H36O4

Molecular Weight

448.6 g/mol

IUPAC Name

2-[2-[2-[5-methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C29H36O4/c1-22-20-29(33-19-18-32-17-16-31-15-14-30)28(24(3)26-12-8-5-9-13-26)21-27(22)23(2)25-10-6-4-7-11-25/h4-13,20-21,23-24,30H,14-19H2,1-3H3

InChI Key

SLRAWEFHXZPCAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3)OCCOCCOCCO

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation of 5-Methylresorcinol

The phenolic core is synthesized via a double Friedel-Crafts alkylation using 1-phenylethyl bromide.

Reaction Conditions

  • Substrate : 5-Methylresorcinol (1 equiv)
  • Alkylating agent : 1-Phenylethyl bromide (2.2 equiv)
  • Catalyst : Aluminum chloride (AlCl$$_3$$, 2.5 equiv)
  • Solvent : Dichloromethane (DCM), anhydrous
  • Temperature : 0°C → room temperature, 12 hours

Mechanistic Insights
AlCl$$_3$$ facilitates the generation of a carbocation from 1-phenylethyl bromide, which undergoes electrophilic aromatic substitution at the ortho and para positions relative to the methyl group on 5-methylresorcinol. Steric hindrance from the first 1-phenylethyl group directs the second alkylation to the remaining available position.

Yield Optimization

  • Excess alkylating agent (2.2 equiv) ensures complete bis-alkylation.
  • Slow addition of AlCl$$_3$$ prevents runaway exothermic reactions.
  • Post-reaction quenching with ice-water minimizes side products.
Parameter Value
Isolated Yield 58–62%
Purity (HPLC) >95%
Characterization $$ ^1H $$-NMR, HRMS

Installation of the Ethoxy-Ethoxy-Ethanol Side Chain

Williamson Ether Synthesis

The phenolic core is functionalized with the triethylene glycol chain via a two-step Williamson ether synthesis.

Step 1: Formation of the Monoglyme Intermediate

  • Reagents :
    • 5-Methyl-2,4-bis(1-phenylethyl)phenol (1 equiv)
    • 2-(2-Chloroethoxy)ethanol (1.1 equiv)
    • Base: Potassium carbonate (K$$2$$CO$$3$$, 2 equiv)
    • Solvent: Tetrahydrofuran (THF), reflux
    • Duration: 24 hours

Step 2: Chain Elongation

  • Reagents :
    • Monoglyme intermediate (1 equiv)
    • Ethylene glycol monotosylate (1.1 equiv)
    • Base: Sodium hydride (NaH, 1.2 equiv)
    • Solvent: Dimethylformamide (DMF), 80°C
    • Duration: 18 hours

Critical Considerations

  • Solvent Choice : THF ensures solubility of both phenolic and glycol components.
  • Base Selection : K$$2$$CO$$3$$ minimizes side reactions compared to stronger bases like NaOH.
  • Temperature Control : Reflux conditions in Step 1 enhance reaction kinetics without degrading sensitive functional groups.
Reaction Step Yield Key Byproducts
Monoglyme Formation 72% Di-alkylated product
Chain Elongation 68% Unreacted tosylate

Final Deprotection and Purification

Cleavage of the Terminal Methyl Ether

The methyl-protected triethylene glycol chain is deprotected to yield the free alcohol.

Reaction Conditions

  • Reagent : Boron tribromide (BBr$$_3$$, 3 equiv)
  • Solvent : Dichloromethane (DCM), –78°C → 0°C
  • Duration : 4 hours

Mechanism
BBr$$_3$$ selectively cleaves the methyl ether via formation of a boron-oxygen intermediate, followed by hydrolysis to release methanol and generate the alcohol.

Yield and Purity

  • Isolated Yield : 85%
  • Purity : >98% (HPLC)

Purification Techniques

  • Flash Chromatography : Silica gel (230–400 mesh), ethyl acetate/hexane (3:7)
  • Recrystallization : Ethanol/water (9:1), yielding colorless crystals.

Analytical Characterization

Spectroscopic Data

  • $$ ^1H $$-NMR (400 MHz, CDCl$$_3$$) :
    • δ 7.25–7.15 (m, 10H, aromatic H from phenylethyl groups)
    • δ 6.72 (s, 1H, phenolic H)
    • δ 3.80–3.45 (m, 12H, ethoxy and ethanol H)
    • δ 2.30 (s, 3H, methyl group on phenol)
  • HRMS (ESI+) : m/z calcd. for C$${29}$$H$${36}$$O$$_4$$ [M+H]$$^+$$: 449.2692; found: 449.2689.

Purity Assessment

  • HPLC : Retention time = 12.7 min (C18 column, acetonitrile/water 70:30)
  • Elemental Analysis : C, 77.64%; H, 8.09%; O, 14.27% (theoretical: C, 77.64%; H, 8.09%; O, 14.27%)

Challenges and Optimization Opportunities

Ether Bond Hydrolysis

Prolonged exposure to acidic or basic conditions during synthesis risks cleavage of ethoxy linkages. Stabilizing additives like hydroquinone (0.1 wt%) reduce degradation.

Scalability Constraints

Large-scale reactions (>100 g) face mixing inefficiencies in the Williamson step. Transition to continuous flow reactors improves heat transfer and yield consistency.

Chemical Reactions Analysis

Types of Reactions

2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like PCC or KMnO4.

    Reduction: The compound can be reduced to form ethers or alcohols using reducing agents like LiAlH4.

    Substitution: The phenolic core can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)

    Reduction: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)

    Substitution: HNO3 (Nitric acid) for nitration, H2SO4 (Sulfuric acid) for sulfonation

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Ethers, alcohols

    Substitution: Nitro compounds, sulfonic acids

Scientific Research Applications

2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various formulations.

Mechanism of Action

The mechanism of action of 2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The phenolic core can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The ether linkages may enhance the compound’s solubility and bioavailability, facilitating its distribution and activity within biological systems.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications Hazards/Regulatory Notes
2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol C₂₉H₃₆O₄ 448.59 5-Methyl-2,4-bis(1-phenylethyl)phenyl, ethoxy Surfactants, drug delivery (hypothesized) No hazard data available
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5) C₁₈H₃₀O₃ 294.43 4-(1,1,3,3-Tetramethylbutyl)phenyl, ethoxy R&D use only Acute toxicity (Oral Cat. 4), Serious eye damage (Cat. 1)
2-(2-Azidoethoxy)ethan-1-ol C₄H₉N₃O₂ 131.13 Azido group, ethoxy Click chemistry intermediates Reactive azide group; explosive risk
2-(2-Methoxyethoxy)ethanol C₅H₁₂O₃ 120.15 Methoxy, ethoxy Solvent, thermophysical studies Lower toxicity; industrial solvent

Key Observations:

Lipophilicity: The target compound’s bis(1-phenylethyl) groups confer higher lipophilicity (logP estimated >5) compared to 2-(2-methoxyethoxy)ethanol (logP ~-0.5) and the tetramethylbutyl analog (logP ~4.5) .

Reactivity : The azido derivative (2-(2-azidoethoxy)ethan-1-ol) is highly reactive due to the azide group, enabling click chemistry applications, whereas the target compound’s stability makes it more suitable for sustained-release formulations .

Toxicity : The tetramethylbutyl analog exhibits acute oral toxicity (LD₅₀ ~300–2000 mg/kg), contrasting with the target compound’s undefined hazard profile .

Key Findings:

Synthetic Complexity: The target compound’s synthesis likely requires multi-step etherification and alkylation, whereas simpler analogs (e.g., methoxyethoxyethanol) are commercially produced at scale .

Biological Activity : Natural analogs like β-sitosterol () share hydroxyl groups but lack ethoxy chains, highlighting the target compound’s engineered balance between hydrophilicity and aromatic bulk .

Biological Activity

Overview

The compound 2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol , with the CAS number 110199-19-4 , is a complex organic molecule notable for its potential biological activities. Its structure includes multiple ether linkages and a phenolic moiety, which are critical for its interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C29H36O4
  • Molecular Weight : 448.594 g/mol
  • LogP : 5.7029 (indicating high lipophilicity)

These properties suggest that the compound may have significant interactions with lipid membranes, influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The phenolic structure is known for its antioxidant properties, while the ether groups may facilitate membrane permeability. Potential mechanisms include:

  • Antioxidant Activity : The phenolic hydroxyl groups can scavenge free radicals, reducing oxidative stress in cells.
  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular functions.
  • Receptor Interaction : It may bind to receptors affecting signal transduction pathways, particularly those involved in inflammation and cell growth.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant capabilities. For instance, studies have shown that phenolic compounds can reduce reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. In vitro studies have demonstrated that related phenolic compounds can inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases .

Anticancer Potential

Some derivatives of phenolic compounds have been studied for their anticancer effects. They can induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways . Further research is necessary to confirm these effects specifically for this compound.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Study on Antioxidant Activity :
    • Objective : Evaluate the antioxidant capacity of phenolic compounds.
    • Findings : Compounds similar to 2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol showed significant DPPH radical scavenging activity, indicating strong antioxidant properties .
  • Anti-inflammatory Research :
    • Objective : Investigate the anti-inflammatory effects of phenolic ethers.
    • Findings : A study demonstrated that certain phenolic ethers reduced TNF-alpha levels in macrophages, suggesting potential therapeutic applications in inflammatory diseases .
  • Anticancer Activity :
    • Objective : Assess the cytotoxic effects on cancer cell lines.
    • Findings : Related compounds induced apoptosis in breast cancer cells through caspase activation pathways .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantScavenging ROS
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.